(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one

Catalog No.
S2921071
CAS No.
381696-68-0
M.F
C21H14N2O2
M. Wt
326.355
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-...

CAS Number

381696-68-0

Product Name

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one

Molecular Formula

C21H14N2O2

Molecular Weight

326.355

InChI

InChI=1S/C21H14N2O2/c24-20(16-8-2-1-3-9-16)17(13-15-7-6-12-22-14-15)21-23-18-10-4-5-11-19(18)25-21/h1-14H/b17-13-

InChI Key

OJCMTHCACYRILJ-LGMDPLHJSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4O3

solubility

not available

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]oxazole moiety, a phenyl group, and a pyridine ring. This compound belongs to the class of chalcones, which are known for their diverse biological activities and structural versatility. The presence of multiple aromatic systems in its structure contributes to its potential interactions in biological systems.

Typical for chalcones, including:

  • Aldol Condensation: This reaction can facilitate the formation of more complex structures by reacting with aldehydes or ketones.
  • Electrophilic Substitution: Due to the electron-rich aromatic rings, electrophilic substitution reactions can occur, leading to derivatives with varied substituents.
  • Reduction Reactions: The double bond in the prop-2-en-1-one group can be reduced to form saturated analogs.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research has indicated that compounds similar to (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one exhibit various biological activities, such as:

  • Antimicrobial Properties: Many chalcone derivatives show effectiveness against bacteria and fungi.
  • Anticancer Activity: Some studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives have been noted for their ability to reduce inflammation in biological models.

The specific biological activities of this compound require further investigation through experimental studies.

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one can be achieved through various methods:

  • Multicomponent Reactions (MCRs): This approach allows for the simultaneous assembly of multiple components into a single product, enhancing efficiency and minimizing waste. MCRs are particularly advantageous in synthesizing heterocyclic compounds .
  • Condensation Reactions: Traditional methods may involve the condensation of appropriate aldehydes with ketones or other carbonyl compounds in the presence of a base or acid catalyst.
  • Sonochemical Synthesis: Utilizing ultrasound to promote

The applications of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one span several fields:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead structure for developing new drugs.
  • Material Science: Its unique structure could be explored for applications in organic electronics or photonic devices.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Potential areas of focus include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins could provide insights into its mechanism of action.
  • Docking Studies: Computational modeling can predict how the compound might interact with specific receptors or enzymes, aiding in drug design.

These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one, including:

Compound NameStructureBiological Activity
1. 4'-HydroxychalconeStructureAntioxidant, Anticancer
2. 2'-HydroxychalconeStructureAntimicrobial
3. 4-MethylchalconeStructureAnti-inflammatory

The compound (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its IUPAC name systematically describes its architecture:

  • Benzo[d]oxazol-2-yl: A fused bicyclic system comprising a benzene ring condensed with an oxazole heterocycle (positions 1,3-oxazole fused at the "d" face of benzene).
  • 1-phenyl: A benzene substituent at the first position of the propenone chain.
  • 3-(pyridin-3-yl): A pyridine ring attached at the third position, with substitution at the nitrogen’s meta position.
  • (E)-configuration: The trans spatial arrangement of the α,β-unsaturated ketone group, critical for electronic conjugation and biological activity.

Structurally, the molecule integrates three pharmacophoric units:

  • Benzoxazole: Imparts rigidity and influences π-π stacking interactions.
  • Chalcone backbone: Facilitates electron delocalization and serves as a Michael acceptor for nucleophilic attack.
  • Pyridine: Enhances solubility and metal-coordination capabilities.

This hybrid design strategically merges heterocyclic motifs to optimize bioactivity, a hallmark of modern medicinal chemistry.

Historical Evolution of Benzoxazole-Chalcone Hybrid Chemistry

The convergence of benzoxazole and chalcone chemistry emerged in the early 2000s, driven by the need to overcome limitations of standalone scaffolds:

PeriodDevelopmentSignificance
1990sIsolation of natural chalcones (e.g., xanthohumol) with anticancer propertiesValidated chalcones as privileged structures.
2005–2010Synthetic benzoxazoles gain traction as antimicrobial agentsHighlighted benzoxazole’s metabolic stability.
2015–presentRational design of hybrids to synergize anti-tubulin effectsDemonstrated enhanced potency in hybrids compared to parent molecules.

The title compound represents a third-generation hybrid, engineered to exploit tubulin polymerization inhibition via colchicine-site binding—a mechanism validated in structurally analogous chalcones.

Position Within Heterocyclic and Medicinal Chemistry Landscapes

This compound occupies a unique niche at the intersection of three domains:

  • Heterocyclic synthesis: Combines cyclocondensation (benzoxazole formation) with Claisen-Schmidt chalcone synthesis.
  • Medicinal chemistry: Aligns with the "molecular hybridization" paradigm, merging pharmacophores from distinct bioactive classes.
  • Chemical biology: Serves as a probe for studying tubulin dynamics, given chalcones’ documented effects on microtubule destabilization.

Key structural analogs and their applications:

AnalogCore ModificationPrimary Activity
4'-HydroxychalconeHydroxy substitution at para positionAntioxidant
2'-NitrochalconeNitro group at ortho positionAntileishmanial
Title compoundBenzoxazole-pyridine fusionTubulin inhibition (predicted)

Research Rationale and Knowledge Gap Analysis

Current research imperatives driving interest in this compound include:

  • Mechanistic clarity: While benzoxazole-chalcone hybrids are known to disrupt tubulin assembly, the exact binding pose of pyridine-containing variants remains uncharacterized.
  • Synthetic optimization: Existing routes to similar compounds (e.g., dihydroisoxazole derivatives) suffer from low yields (≤72%) and regioselectivity issues.
  • Structure-activity relationships: No systematic studies compare the bioactivity of E vs. Z isomers in this structural class.

Critical knowledge gaps:

  • Lack of X-ray crystallography data for tubulin-bound complexes.
  • Underexplored pharmacokinetic profiles due to chalcones’ susceptibility to hepatic reduction.
  • Limited computational modeling of the benzoxazole-pyridine conjugation system’s electronic effects.

This compound’s study could establish design principles for next-generation antimitotics, particularly in overcoming multidrug resistance in solid tumors.

XLogP3

4.1

Dates

Last modified: 08-17-2023

Explore Compound Types